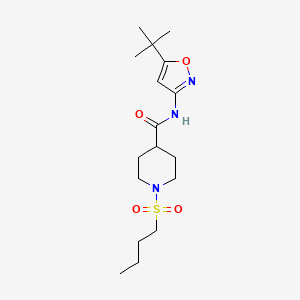
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-butylsulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-butylsulfonylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a butylsulfonyl group, and an oxazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-1-butylsulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring and the piperidine ring separately. These intermediates are then combined under specific reaction conditions to form the final compound. Common reagents used in the synthesis include tert-butylamine, sulfonyl chlorides, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-butylsulfonylpiperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the compound, breaking it down into smaller components.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-butylsulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-1-butylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For instance, the compound may inhibit certain enzymes, thereby affecting metabolic processes or signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-butylsulfonylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate: This compound shares the oxazole ring but differs in its functional groups and overall structure.
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide: Another compound with an oxazole ring, but with different substituents and properties.
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-(cyclopentyloxy)benzamide: This compound has a similar core structure but includes a benzamide group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-butylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4S/c1-5-6-11-25(22,23)20-9-7-13(8-10-20)16(21)18-15-12-14(24-19-15)17(2,3)4/h12-13H,5-11H2,1-4H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCFALLKKMAIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5513203.png)
![4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-(2-thienyl)-1,3-thiazole](/img/structure/B5513209.png)

![methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5513222.png)
![2-(3-nitrobenzyl)-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5513223.png)
![[4-(2-hydroxyethylsulfanyl)phenyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone](/img/structure/B5513236.png)
![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5513243.png)
![2-[(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-6-methyl-4H-pyran-4-one](/img/structure/B5513247.png)
![3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5513250.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5513265.png)
![1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5513266.png)
![3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5513267.png)
![2-allyl-9-[2-(phenylsulfonyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513273.png)
